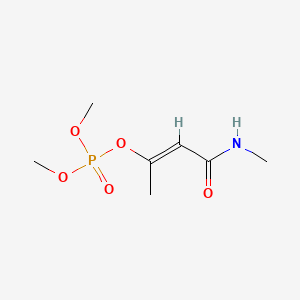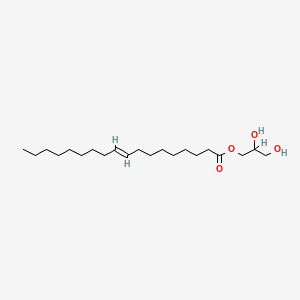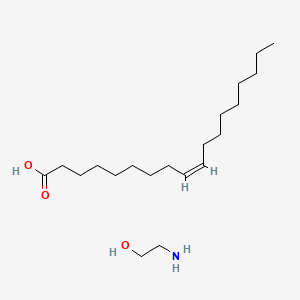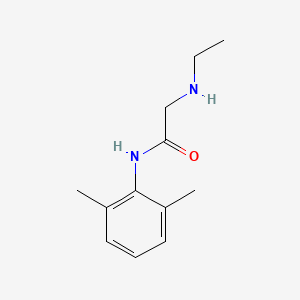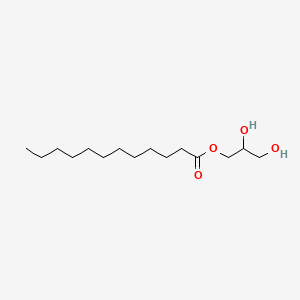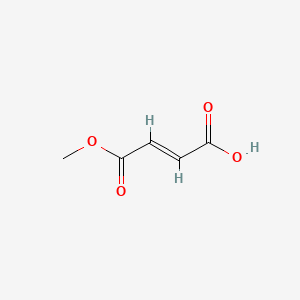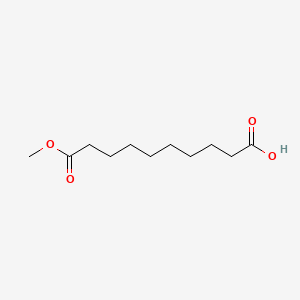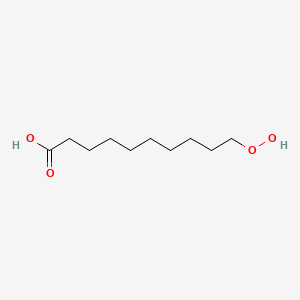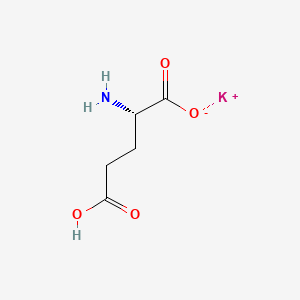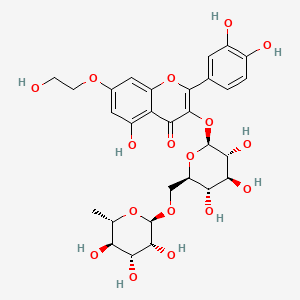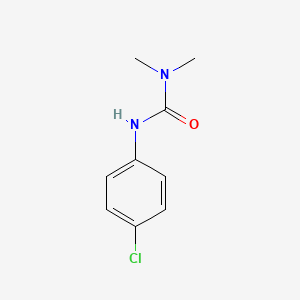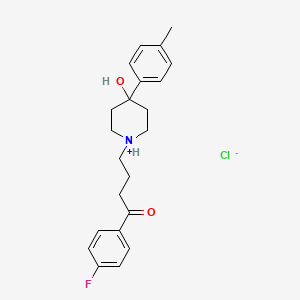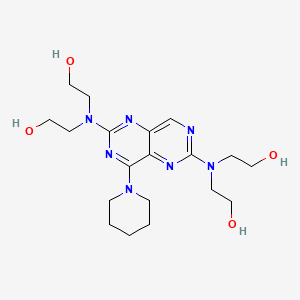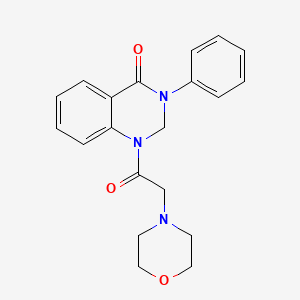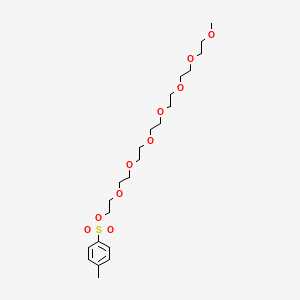
m-PEG8-Tos
描述
m-PEG8-Tos is a PEG derivative containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It has a molecular weight of 494.6 .
Synthesis Analysis
m-PEG8-Tos is a PEG-based PROTAC linker that can be used in the synthesis of Silymarin . It is a derivative of silybin ethers, extracted from patent CN105037337A (compound III-d) .
Molecular Structure Analysis
The IUPAC name of m-PEG8-Tos is 3,6,9,12,15,18,21-heptaoxadocos-1-yl 4-methylbenzenesulfonate . The InChI code is 1S/C22H38O10S/c1-21-3-5-22 (6-4-21)33 (23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 .
Chemical Reactions Analysis
The tosyl group in m-PEG8-Tos is a very good leaving group for nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
科学研究应用
Enhancing Drug and Gene Delivery
PEGylation for Improved Delivery Systems : Coating nanoparticles with PEG, a process known as PEGylation, significantly improves the delivery efficiency of drugs and genes to target cells and tissues. PEG coatings help in prolonging systemic circulation time, avoiding immunogenicity, and overcoming various biological barriers to efficient delivery. Notably, PEGylated nanoparticle formulations have shown promise in systemic administration and specific applications such as gastrointestinal and ocular drug delivery (Suk et al., 2016).
Overcoming PEG Immunogenicity : While PEGylation has been instrumental in improving drug efficacy and prolonging blood circulation time, the emergence of anti-PEG antibodies poses a challenge to its effectiveness. Recent literature emphasizes the need for developing alternative polymers to PEG to avoid immune responses that can lead to reduced drug efficacy and potential side effects (Thai Thanh Hoang Thi et al., 2020).
Nanoparticle Engineering
Nanoparticle PEGylation : The PEGylation of nanoparticles is critical for creating "stealth" nanoparticles that can evade the immune system when introduced into the body. This technique involves intricate strategies for coating nanoparticles with PEG, affecting their size, shape, density, and ultimately, their performance in medical applications (Jokerst et al., 2011).
Photothermal Therapy and Imaging : Nanoscale metal-organic particles (NMOPs) coated with PEG have shown potential in photothermal therapy and magnetic resonance imaging-guided treatments. These PEG-coated NMOPs offer efficient tumor targeting and rapid renal excretion, highlighting their therapeutic and diagnostic capabilities (Yang et al., 2016).
Biomaterial Development
Gene Delivery System Enhancement : PEGylation of CPP-based gene carriers has been explored to improve targeting and transfection efficiency. Despite PEG's tendency to reduce activity due to shielding effects, strategic additions of targeting ligands and fusogenic peptides can restore and even enhance gene delivery efficiency (Khalil & Harashima, 2018).
Cell Cycle and Stress Response : The application of PEG in plant tissue cultures has been studied for its effects on embryogenic callus, indicating a potential link between PEG treatment and the regulation of cell cycle checkpoint genes and osmotic stress responses (Elmaghrabi et al., 2017).
安全和危害
未来方向
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSLDMCZJSLHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG8-Tos | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



